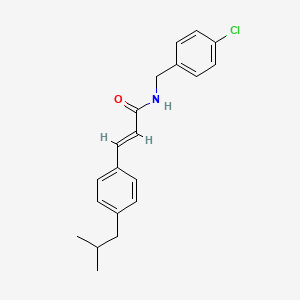
N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide, commonly known as CBI-NPP, is a chemical compound that has garnered significant attention in scientific research. This compound belongs to the category of acrylamides, which are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry. CBI-NPP has been extensively studied for its unique properties and potential applications in various scientific fields.
Applications De Recherche Scientifique
Polymerization and Material Science
N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide, like its acrylamide counterparts, has potential applications in the field of polymerization and material science. Acrylamides are known for their ability to form polyacrylamides, which are valuable in various industrial and scientific applications due to their gel-forming properties. For instance, polyacrylamides are extensively used in wastewater treatment, soil conditioning, and as a medium for electrophoresis in laboratory settings (Friedman, 2003). The controlled polymerization of N-isopropylacrylamide, demonstrating the precise manipulation of polymer structures, hints at the sophisticated material science applications that derivatives like N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide could have, especially in creating responsive or smart materials (Convertine et al., 2004).
Enhanced Oil Recovery
The radical homopolymerization of acrylamide derivatives like N-(4-iodo-1,3-diphenylbutyl) acrylamide suggests that N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide could be used in enhanced oil recovery. These acrylamide derivatives are hydrophobic monomers that can be used to prepare hydrophobically modified polyacrylamides, which are essential in the oil industry for improving oil recovery rates (Huang et al., 2019).
Bioengineering and Cell Detachment
Poly(N-isopropyl acrylamide) and its derivatives have been utilized in bioengineering for their thermoresponsive properties, which can facilitate nondestructive cell detachment. This application is crucial for tissue engineering and regenerative medicine, where gentle recovery of cell sheets without damaging the cells is required. The ability to manipulate the surface properties of polymers derived from acrylamide, such as N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide, could extend these applications to more tailored and specific bioengineering challenges (Cooperstein & Canavan, 2010).
Corrosion Inhibition
Research into the synthesis of new acrylamide derivatives for use as corrosion inhibitors, such as in nitric acid solutions for copper, indicates another potential application area. By modifying the molecular structure, acrylamide derivatives could be tailored to act as effective corrosion inhibitors in various industrial processes, protecting metals from corrosive environments (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c1-15(2)13-17-5-3-16(4-6-17)9-12-20(23)22-14-18-7-10-19(21)11-8-18/h3-12,15H,13-14H2,1-2H3,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQAXMEPJVWRK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

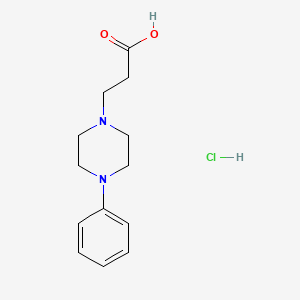

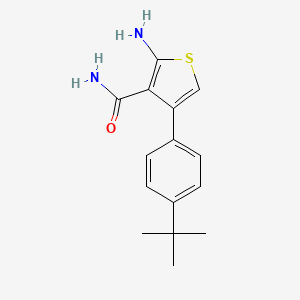
![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)

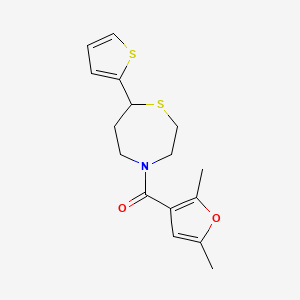

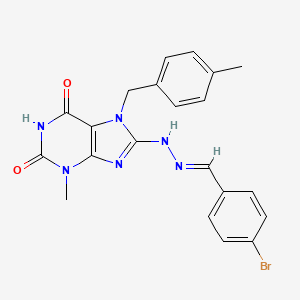
![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)
![ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)
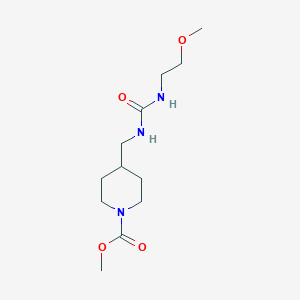
![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)
![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)